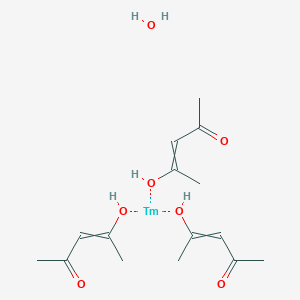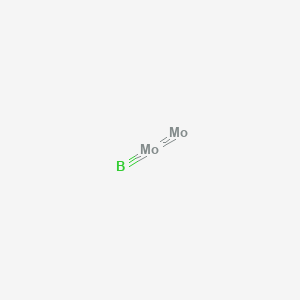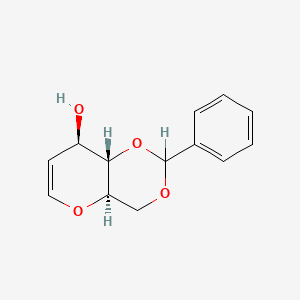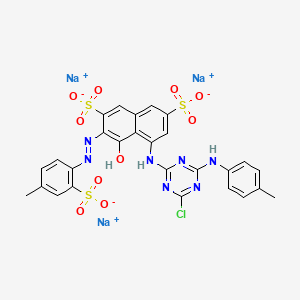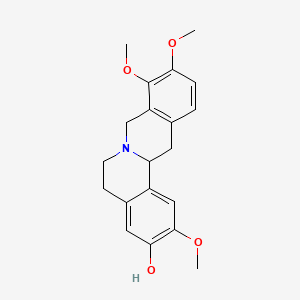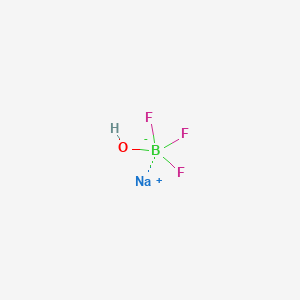
CADMIUM STANNATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium stannate, also known as cadmium tin oxide, is a transparent conducting oxide with the chemical formula Cd2SnO4. It is widely used in various applications due to its excellent electrical and optical properties. This compound is similar to indium tin oxide and has gained attention for its potential use in solar cells, transparent electrodes, and other electronic devices .
Wirkmechanismus
Target of Action
Cadmium Stannate (Cd2SnO4) is a type of transparent conducting oxide . Its primary targets are the electrical and optical properties of materials, particularly in the context of thin film solar cells . It is widely used due to its similarity to indium tin oxide .
Biochemical Pathways
Specifically, it affects the electrical resistivity and optical properties of materials, which are crucial for their performance in various applications, such as solar cells .
Pharmacokinetics
The properties of this compound can be altered through processes such as annealing, which can be considered analogous to the concept of metabolism in pharmacokinetics .
Result of Action
The action of this compound results in materials with altered electrical resistivity and optical properties . For example, Cd2SnO4 films that have been annealed in a nitrogen atmosphere exhibit decreased resistivity and increased optical band gap . These changes enhance the performance of these materials in their respective applications.
Action Environment
The action of this compound is influenced by environmental factors such as the atmosphere in which annealing takes place . For instance, Cd2SnO4 films annealed in a nitrogen atmosphere show different properties compared to those annealed in an argon atmosphere . Therefore, the environment plays a crucial role in determining the efficacy and stability of this compound’s action.
Biochemische Analyse
Biochemical Properties
Cadmium Stannate nanoparticles have been found to exhibit antibacterial activities, particularly against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria
Cellular Effects
The antibacterial activities of this compound suggest that it can influence cell function in bacteria. It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of bacterial growth .
Molecular Mechanism
Its antibacterial activity suggests that it may bind to certain biomolecules in bacteria, potentially inhibiting enzyme activity or altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound nanoparticles have been shown to exhibit antibacterial activity
Vorbereitungsmethoden
Cadmium stannate can be synthesized using various methods, including solid-state reactions, spray pyrolysis, and magnetron sputtering.
Solid-State Reactions: This method involves the reaction of cadmium oxide and tin oxide at high temperatures.
Spray Pyrolysis: In this technique, cadmium acetate and tin chloride precursors are sprayed onto a heated substrate at temperatures between 400°C and 500°C.
Magnetron Sputtering: This method involves the deposition of this compound films using a radio frequency magnetron sputtering technique.
Analyse Chemischer Reaktionen
Cadmium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form cadmium oxide and tin oxide. This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: this compound can be reduced to its constituent elements, cadmium and tin, under reducing conditions such as hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Cadmium stannate has a wide range of scientific research applications:
Solar Cells: this compound is used as a transparent electrode in thin-film solar cells, such as cadmium telluride and copper indium gallium selenide solar cells.
Transparent Conductors: This compound is used in the production of transparent conductive films for touch screens, displays, and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Cadmium stannate is often compared to other transparent conducting oxides, such as indium tin oxide and zinc stannate.
Indium Tin Oxide: Indium tin oxide is widely used in transparent conductive films due to its excellent electrical conductivity and optical transmittance.
Zinc Stannate: Zinc stannate is another transparent conducting oxide with applications in gas sensors and photocatalysis.
Similar Compounds
- Indium tin oxide (In2O3:Sn)
- Zinc stannate (Zn2SnO4)
- Tin oxide (SnO2)
This compound stands out due to its unique combination of high optical transmittance and good electrical conductivity, making it a valuable material for various applications in electronics and renewable energy .
Eigenschaften
CAS-Nummer |
12185-56-7 |
|---|---|
Molekularformel |
CdOSn |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
cadmium;oxotin |
InChI |
InChI=1S/Cd.O.Sn |
InChI-Schlüssel |
BEQNOZDXPONEMR-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


